Cas no 2757900-29-9 (methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate)

methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate structure
2757900-29-9 structure
商品名:methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate
CAS番号:2757900-29-9
MF:C8H12N4O2
メガワット:196.206480979919
CID:5767231
PubChem ID:165754538

methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • 2757900-29-9
    • EN300-37101719
    • methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate
    • インチ: 1S/C8H12N4O2/c1-12-7-5(10-11-12)3-4-6(9-7)8(13)14-2/h6,9H,3-4H2,1-2H3
    • InChIKey: FKAKXADBZXQXNA-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1CCC2=C(N(C)N=N2)N1)=O

計算された属性

  • せいみつぶんしりょう: 196.09602564g/mol
  • どういたいしつりょう: 196.09602564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 69Ų

methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37101719-5.0g
methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate
2757900-29-9
5g
$5137.0 2023-05-30
Enamine
EN300-37101719-0.1g
methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate
2757900-29-9
0.1g
$1559.0 2023-05-30
Enamine
EN300-37101719-2.5g
methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate
2757900-29-9
2.5g
$3472.0 2023-05-30
Enamine
EN300-37101719-10.0g
methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate
2757900-29-9
10g
$7620.0 2023-05-30
Enamine
EN300-37101719-0.25g
methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate
2757900-29-9
0.25g
$1630.0 2023-05-30
Enamine
EN300-37101719-0.05g
methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate
2757900-29-9
0.05g
$1488.0 2023-05-30
Enamine
EN300-37101719-0.5g
methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate
2757900-29-9
0.5g
$1701.0 2023-05-30
Enamine
EN300-37101719-1.0g
methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate
2757900-29-9
1g
$1772.0 2023-05-30

methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate 関連文献

methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylateに関する追加情報

Introduction to Methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate (CAS No. 2757900-29-9)

Methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2757900-29-9, belongs to the class of triazolo[4,5-b]pyridine derivatives, which are known for their diverse applications in medicinal chemistry. The presence of multiple nitrogen atoms in its structure contributes to its complex electronic and steric characteristics, making it a promising candidate for further investigation.

The structure of Methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate features a fused ring system consisting of a pyridine ring connected to a triazolopyridine moiety. This configuration suggests potential interactions with biological targets such as enzymes and receptors. The methyl group at the 3-position and the carboxylate ester at the 5-position introduce additional functional sites that can be modified for enhancing binding affinity or altering pharmacokinetic properties. These features make the compound an intriguing subject for drug discovery efforts.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Studies have shown that the triazolo[4,5-b]pyridine scaffold can exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in Methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate may contribute to its potential as a pharmacophore in the development of novel therapeutic agents.

In vitro studies have begun to explore the interactions between this compound and various biological targets. Initial results indicate that it may inhibit certain enzymes involved in cancer cell proliferation. The carboxylate ester group could serve as a point for further derivatization to improve solubility or metabolic stability. Additionally, the methyl substituent at the 3-position may influence the compound's binding affinity by affecting steric hindrance around the active site. These findings highlight the importance of structural optimization in maximizing therapeutic efficacy.

The synthesis of Methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate involves multi-step organic reactions that require careful control of reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as transition metal-catalyzed coupling reactions and palladium-mediated transformations have been particularly useful in constructing the complex fused ring system. The development of efficient synthetic routes is crucial for scaling up production and conducting further preclinical studies.

One of the most exciting aspects of this compound is its potential application in targeted therapy. By modulating specific interactions with biological molecules, it may be possible to develop treatments with reduced side effects compared to traditional small-molecule drugs. The heterocyclic nature of Methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate allows for diverse chemical modifications that can fine-tune its pharmacological profile. This flexibility makes it an attractive candidate for structure-based drug design initiatives.

Current research is also exploring the compound's potential in combination therapies. By pairing it with other agents that act through different mechanisms, researchers aim to enhance overall treatment effectiveness while minimizing resistance development. Preliminary data suggest that Methyl 3-methyl-3H,4 H,5 H,6 H,7 H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate may synergize well with certain chemotherapeutic drugs, offering new strategies for managing complex diseases.

The future prospects for Methyl 3-methyl-3 H,4 H,5 H,6 H,7 H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate are promising given its unique structural features and preliminary biological activity. Ongoing studies will focus on elucidating its mechanism of action and optimizing its pharmacokinetic properties. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications.

In conclusion, Methyl 3-methyl-3 H ,4 H , 5 H , 6 H , 7 H - [1 , 2 , 3 ] triazolo[4 , 5 - b ] pyridine - 5 - carboxylate (CAS No. 2757900 -29 -9) represents a significant advancement in pharmaceutical research due to its innovative structure and potential therapeutic benefits。 Its development underscores the importance of interdisciplinary approaches in drug discovery and highlights the continued relevance of heterocyclic compounds in modern medicine。

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